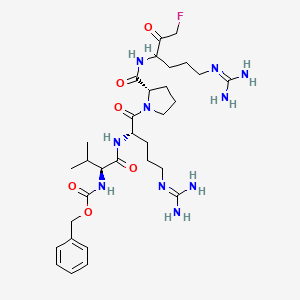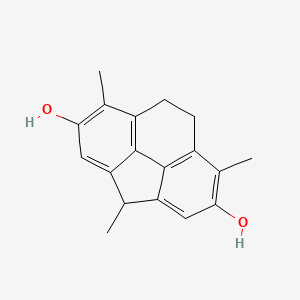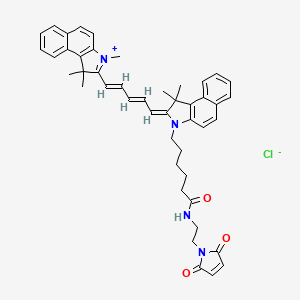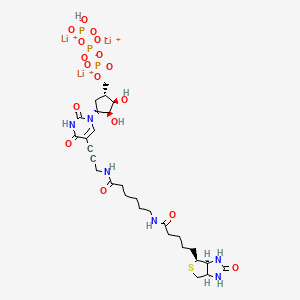
Vhl-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vhl-IN-1 es un inhibidor de molécula pequeña de la proteína von Hippel-Lindau (VHL), que forma parte del complejo de ubiquitina E3 ligasa. Este compuesto es conocido por su capacidad para estabilizar e inducir la actividad transcripcional del factor 1 alfa inducible por hipoxia (HIF-1α)
Métodos De Preparación
La síntesis de Vhl-IN-1 implica varios pasos clave. Un enfoque común incluye el uso de L-hidroxiprolina como material de partida. La ruta sintética típicamente implica la protección del grupo amino de la hidroxiprolina, seguida de una serie de reacciones de arilación y amidación . El producto final se obtiene mediante pasos de desprotección y purificación. Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio proporciona una base para escalar el proceso de producción.
Análisis De Reacciones Químicas
Vhl-IN-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula, alterando potencialmente su actividad.
Reducción: Las reacciones de reducción se pueden utilizar para modificar grupos funcionales específicos, afectando la estabilidad y reactividad del compuesto.
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen haluros y nucleófilos, que pueden reemplazar grupos específicos en la molécula.
Enlace Covalente: This compound puede unirse covalentemente a la proteína VHL, particularmente en el sitio Ser110 en la región de unión a HIF1α
Aplicaciones Científicas De Investigación
Vhl-IN-1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el sistema ubiquitina-proteasoma y las vías de degradación de proteínas.
Biología: Los investigadores utilizan this compound para investigar el papel de VHL en los procesos celulares, incluida la respuesta a la hipoxia y la tumorigénesis
Medicina: This compound tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades asociadas con mutaciones de VHL, como la enfermedad de von Hippel-Lindau y ciertos cánceres
Mecanismo De Acción
Vhl-IN-1 ejerce sus efectos inhibiendo la proteína VHL, lo que lleva a la estabilización y activación de HIF-1α . Esta inhibición evita la degradación de HIF-1α, lo que le permite acumularse y activar la transcripción de genes involucrados en la respuesta a la hipoxia. Los objetivos moleculares de this compound incluyen la proteína VHL y la vía HIF-1α, que son cruciales para la adaptación celular a los bajos niveles de oxígeno .
Comparación Con Compuestos Similares
Vhl-IN-1 es único en comparación con otros inhibidores de VHL debido a su afinidad de unión específica y mecanismo de acción. Los compuestos similares incluyen:
Belzutifan: Un inhibidor selectivo de HIF-2α utilizado en el tratamiento de cánceres asociados a VHL.
This compound destaca por su inhibición específica de VHL y su potencial para la degradación de proteínas dirigida, lo que lo convierte en una herramienta valiosa tanto en investigación como en contextos terapéuticos.
Propiedades
Fórmula molecular |
C28H37FN4O4S |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-15-11-18(22-17(3)30-14-38-22)7-8-20(15)16(2)31-24(35)21-12-19(34)13-33(21)25(36)23(27(4,5)6)32-26(37)28(29)9-10-28/h7-8,11,14,16,19,21,23,34H,9-10,12-13H2,1-6H3,(H,31,35)(H,32,37)/t16-,19+,21-,23+/m0/s1 |
Clave InChI |
NBHYPBDUODSQHJ-DTPUHQDNSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O |
SMILES canónico |
CC1=C(C=CC(=C1)C2=C(N=CS2)C)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-Chloro-33-fluoro-12-[2-(2-methoxyethoxy)ethyl]-5,14,22-trimethyl-28-oxa-9-thia-5,6,12,13,24-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11(15),13,16,18,20,22,29(37),30(35),31,33-tridecaene-23-carboxylic acid](/img/structure/B12394187.png)




![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)
